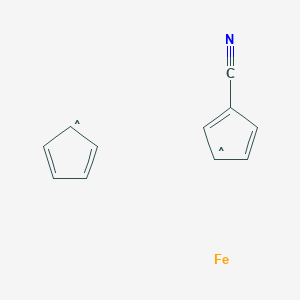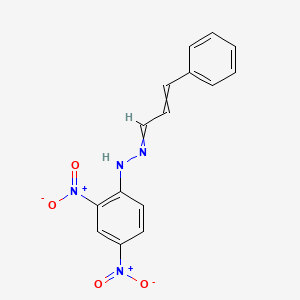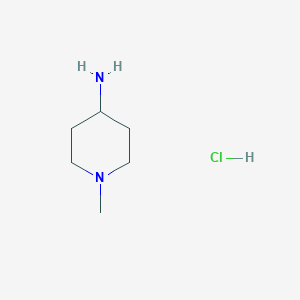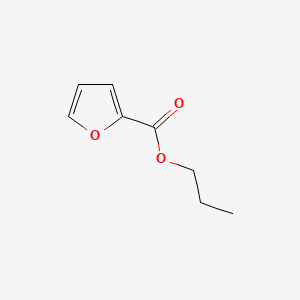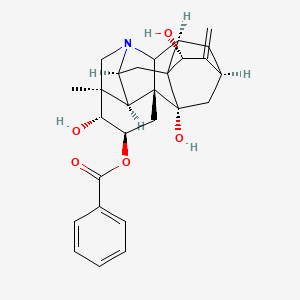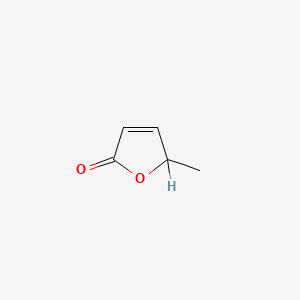
METHYLDODECYLBENZYL TRIMETHYL AMMONIUM CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quaternary ammonium compounds like methyldodecylbenzyl trimethyl ammonium chloride involves complex reactions, such as the N-methylation of ammonia or ammonium chloride utilizing carbon dioxide and molecular hydrogen under catalysis by homogeneous ruthenium complexes. Another approach includes the synthesis from benzyl chloride and dimethylallylamine, where factors such as raw material composition, reaction temperature, and solvent play crucial roles in the yield (Beydoun et al., 2016) (Sun Chuan-guo, 2005).
Molecular Structure Analysis
Detailed molecular structure analysis, often involving density functional theory (DFT) calculations, has revealed insights into the reactivity and structural characteristics of similar quaternary ammonium compounds. Such studies provide a basis for understanding the molecular geometry, electronic structure, and potential reactivity pathways (Mu et al., 2016).
Chemical Reactions and Properties
Quaternary ammonium compounds participate in a variety of chemical reactions, including esterification of alcohols through selective oxidation of methanol and complexation reactions for the preparation of eutectic mixtures. These reactions demonstrate the versatility and wide application range of these compounds (Guha et al., 2015) (Shamsuri, 2011).
Physical Properties Analysis
The physical properties, such as solubility, phase behavior, and thermal stability, are crucial for the application of methyldodecylbenzyl trimethyl ammonium chloride in various domains. Studies have characterized these properties using techniques like NMR, IR spectroscopy, and thermal analysis, providing a comprehensive understanding of how these compounds behave under different conditions (Sieval et al., 1998).
Chemical Properties Analysis
The chemical properties of methyldodecylbenzyl trimethyl ammonium chloride, including its reactivity, stability, and interactions with other molecules, are integral to its application in surfactant and antimicrobial roles. Research into its reaction mechanisms, particularly in the formation of complexes and its function as a catalyst, sheds light on the chemical versatility and utility of this compound (Gopakumar et al., 2020).
Applications De Recherche Scientifique
Toxicity and Environmental Impact
QACs, including compounds similar to MDBTAC, have been studied for their toxic effects and environmental impact. For example, the toxicity of QACs in drinking water for poultry and their implications on growth and health have been explored, indicating a critical need for understanding the safety and environmental impact of such compounds (Mayeda, 1968).
Antimicrobial Properties
The antimicrobial properties of QACs are well-documented, making them valuable in disinfectants and antiseptics. Studies on the diversity of action of cationic antiseptics, including QACs, have shown their widespread use in clinical and domestic settings, underscoring their significance in controlling microbial growth (Gilbert & Moore, 2005).
Applications in Water Treatment
QACs are also investigated for their roles in water treatment processes, where their electrochemical properties can be harnessed for the removal of contaminants. This includes the study of electrochemical methods for the treatment of water contaminated with various pollutants, highlighting the potential of QACs in improving water treatment technologies (Radjenovic & Sedlak, 2015).
Challenges and Considerations
While QACs offer numerous benefits, challenges such as potential toxicity, environmental impact, and antimicrobial resistance are critical considerations. Research has addressed the human health hazards of QACs, including aspects like irritation, acute toxicity, and potential for causing adverse effects, thereby informing safer use and handling of these compounds (Luz et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
1399-80-0 |
|---|---|
Nom du produit |
METHYLDODECYLBENZYL TRIMETHYL AMMONIUM CHLORIDE |
Formule moléculaire |
C20H36ClN |
Poids moléculaire |
325.95954 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)
